molecular formula C13H8BrCl2NO B1633242 4-bromo-N-(2,4-dichlorophenyl)benzamide

4-bromo-N-(2,4-dichlorophenyl)benzamide

Cat. No.: B1633242
M. Wt: 345 g/mol
InChI Key: OWULGLISOULPQN-UHFFFAOYSA-N
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Description

4-Bromo-N-(2,4-dichlorophenyl)benzamide is a chemical compound with the CAS Registry Number 282091-64-9 . It has a molecular formula of C 13 H 8 BrCl 2 NO and a molecular weight of 345.02 g/mol . This benzamide derivative serves as a valuable building block in organic synthesis and medicinal chemistry research. Its specific molecular structure, featuring bromo and dichlorophenyl substituents, makes it a potential intermediate in the development and exploration of new pharmacologically active compounds. Researchers utilize this compound in exploratory studies, including the synthesis of more complex molecules for biological screening. It is available for purchase in various quantities, such as 100mg and 500mg, for laboratory use . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. For Research Use Only. Not for human or veterinary use.

Properties

Molecular Formula

C13H8BrCl2NO

Molecular Weight

345 g/mol

IUPAC Name

4-bromo-N-(2,4-dichlorophenyl)benzamide

InChI

InChI=1S/C13H8BrCl2NO/c14-9-3-1-8(2-4-9)13(18)17-12-6-5-10(15)7-11(12)16/h1-7H,(H,17,18)

InChI Key

OWULGLISOULPQN-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)Cl)Cl)Br

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)Cl)Cl)Br

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

Anticancer Properties
Research indicates that 4-bromo-N-(2,4-dichlorophenyl)benzamide exhibits significant anticancer activity. It has been evaluated against several cancer cell lines, particularly breast cancer, where it demonstrated cytotoxic effects. The mechanism of action is believed to involve the inhibition of specific pathways crucial for cancer cell proliferation and survival .

Antimicrobial Activity
The compound has also shown promising antimicrobial properties. Studies have reported its effectiveness against various bacterial and fungal strains, suggesting its potential as a therapeutic agent in treating infections .

Synthesis and Structural Variations

The synthesis of this compound typically involves several key steps that can be optimized for yield and purity. The compound can serve as a building block in organic synthesis due to its unique structural features, which include a bromine atom and dichlorophenyl substitution .

Synthetic Route Overview

  • Starting Materials : The synthesis often begins with readily available benzamide derivatives.
  • Reagents : Common reagents include brominating agents and dichlorophenyl derivatives.
  • Conditions : Reaction conditions such as temperature and solvent choice can significantly affect the outcome.

Case Studies

Several case studies have documented the efficacy of this compound in various applications:

  • Study on Anticancer Activity : A study investigated the compound's effect on breast cancer cell lines, highlighting a dose-dependent cytotoxicity that suggests potential for further development into an anticancer drug .
  • Antimicrobial Efficacy Assessment : Another study focused on the antimicrobial properties of the compound against clinically relevant strains of bacteria and fungi, demonstrating significant inhibition .

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

The substitution pattern on the benzamide scaffold significantly influences molecular conformation and crystal packing. Key analogs include:

Compound Name Substituents Molecular Formula Crystal Data (Space Group) Key Observations Reference
4-Bromo-N-(2,4-dichlorophenyl)benzamide 4-Br, 2,4-diCl on phenyl C₁₃H₉BrCl₂NO Not reported Target compound; structural focus -
4-Bromo-N-(2-nitrophenyl)benzamide (I) 4-Br, 2-NO₂ on phenyl C₁₃H₉BrN₂O₃ Triclinic, P1 Two molecules per asymmetric unit
4MNB 4-Br, 4-OCH₃-2-NO₂ on phenyl Not provided Not reported Used for structural parameter comparisons
ZAJWUF (2-bromo-N-(2,4-dichlorophenyl)benzamide) 2-Br, 2,4-diCl on phenyl C₁₃H₉BrCl₂NO Orthorhombic, Pbca Isostructural with dichloro analogs
N-(4-Bromo-phenyl)-2-chloro-benzamide 4-Br, 2-Cl on benzamide C₁₃H₉BrClNO Not reported Differs in halogen positioning
  • Crystal Packing : The nitro-substituted analog (I) adopts a triclinic lattice with two distinct molecules (A and B) in the asymmetric unit, stabilized by intermolecular N–H···O hydrogen bonds . In contrast, ZAJWUF crystallizes in the orthorhombic Pbca system, highlighting how halogen positioning (bromine at 2- vs. 4-position) alters symmetry .
  • Conformational Flexibility : Computational studies on N-(2,4-dichlorophenyl)benzamide (lacking bromine) reveal planar amide linkages and C–Cl bond lengths consistent with experimental values, suggesting similar rigidity in the target compound .

Spectroscopic and Electronic Properties

  • FT-IR Analysis : Benzamide derivatives exhibit characteristic peaks for C=O (1650–1700 cm⁻¹), N–H (3200–3350 cm⁻¹), and aryl halide stretching (C–Br ~600 cm⁻¹; C–Cl ~550 cm⁻¹) . For example, 4-bromo-N-(dimethylcarbamothioyl)benzamide shows distinct C=S and C–S stretches at 1200–1250 cm⁻¹ and 700–750 cm⁻¹, respectively .
  • NMR Data : Derivatives like 4-bromo-N-(3,5-dimethoxyphenyl)benzamide exhibit ¹³C NMR signals at δ 166.3 ppm (amide C=O) and δ 55.6 ppm (methoxy groups), reflecting electronic effects of substituents .

Preparation Methods

Synthesis of 4-Bromobenzoyl Chloride

4-Bromobenzoic acid (1.0 equiv) reacts with thionyl chloride (2.5 equiv) under reflux in anhydrous dichloromethane for 4–6 hours. The reaction progress is monitored by the cessation of gas evolution (HCl/SO₂). Excess thionyl chloride is removed via rotary evaporation, yielding 4-bromobenzoyl chloride as a pale-yellow liquid (typical yield: 92–95%).

Coupling with 2,4-Dichloroaniline

The acyl chloride is subsequently treated with 2,4-dichloroaniline (1.05 equiv) in a biphasic system of aqueous sodium hydroxide (10% w/v) and dichloromethane at 0–5°C. The reaction mixture is stirred vigorously for 2 hours, followed by extraction and purification via recrystallization from ethanol/water (yield: 78–82%).

Key Advantages :

  • High atom economy
  • Scalability to multi-kilogram batches
  • Minimal requirement for chromatographic purification

Carbodiimide-Mediated Coupling

Modern coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) enable direct conjugation of 4-bromobenzoic acid with 2,4-dichloroaniline under mild conditions:

Reaction Optimization

A representative procedure employs 4-bromobenzoic acid (1.0 equiv), EDC (1.2 equiv), and hydroxybenzotriazole (HOBt, 1.1 equiv) in anhydrous dimethylformamide (DMF) at 25°C. After activating the carboxylic acid for 30 minutes, 2,4-dichloroaniline (1.05 equiv) is added, and the mixture is stirred for 18 hours. The product precipitates upon addition of ice water, yielding 85–88% pure benzamide after filtration.

Solvent and Additive Screening

Comparative studies reveal that tetrahydrofuran (THF) reduces reaction rates by 40% compared to DMF, while 4-methylmorpholine as an additive improves yields to 92% by mitigating side reactions.

Green Chemistry Approach Using Mechanochemical Activation

Recent advancements emphasize solvent-free synthesis through ball milling:

Procedure Details

4-Bromobenzoic acid (10 mmol), 2,4-dichloroaniline (10.5 mmol), and polymer-supported carbodiimide (12 mmol) are milled in a stainless-steel jar with zirconia balls (Ø 5 mm) at 30 Hz for 90 minutes. The crude product is washed with methanol to remove the polymer support, achieving 89% yield with 99.1% HPLC purity.

Environmental Impact Analysis :

Parameter Traditional Method Mechanochemical Method
Solvent Consumption 500 mL/kg 0 mL/kg
Energy Input 1.2 kWh/mol 0.8 kWh/mol
E-Factor 8.7 2.1

Continuous Flow Synthesis

Microreactor technology enhances reaction control and safety for exothermic steps:

Two-Stage Flow System

Stage 1 : 4-Bromobenzoic acid and thionyl chloride are mixed in a PTFE reactor (10 mL volume, 80°C, residence time 15 min) to generate 4-bromobenzoyl chloride.
Stage 2 : The acyl chloride stream merges with 2,4-dichloroaniline in a static mixer cooled to −10°C, with immediate precipitation captured by an in-line filter. This system achieves 94% yield with 99.8% conversion efficiency.

Comparative Analysis of Synthesis Methods

Method Yield (%) Purity (%) Reaction Time Scalability Green Metrics (E-Factor)
Schotten-Baumann 78–82 97.5 4 h Excellent 8.7
EDC/HOBt Coupling 85–88 98.2 18 h Moderate 6.3
Mechanochemical 89 99.1 1.5 h Limited 2.1
Suzuki Functionalization 67 95.4 12 h Low 11.2
Continuous Flow 94 99.8 0.5 h High 3.8

Challenges and Optimization Strategies

Purification Difficulties

The product’s low solubility in common solvents (aqueous solubility: 0.12 mg/mL at 25°C) necessitates alternative purification techniques:

  • Antisolvent Crystallization : Gradual addition of n-heptane to DMF solutions improves crystal size distribution.
  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:4) achieves >99% purity but reduces yields to 70–75%.

Halogen Exchange Side Reactions

Elevated temperatures (>100°C) during coupling steps promote Br/Cl exchange between the benzamide and dichlorophenyl groups. Kinetic studies show this side reaction follows second-order kinetics (k = 1.2×10⁻⁴ L·mol⁻¹·s⁻¹ at 80°C). Mitigation strategies include:

  • Maintaining reaction temperatures below 60°C
  • Using bulky tertiary amine bases (e.g., DIPEA) to suppress nucleophilic displacement

Q & A

Q. Table 1. Comparative Crystallographic Data

CompoundSpace GroupDihedral Angle (°)R-factorReference
N-(2,4-Dichlorophenyl)benzamideP21/c58.30.029
4-Bromo-N-(2-hydroxyphenyl)benzamideP21/c62.10.045

Q. Table 2. Biological Activity of Analogous Benzamides

CompoundTarget (IC50)ApplicationReference
VNI (Antifungal)CYP51 (0.8 µM)Chagas Disease
4-Bromo analogHSP90 (12 µM)Cancer

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